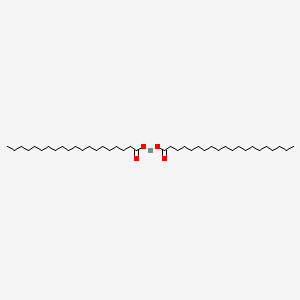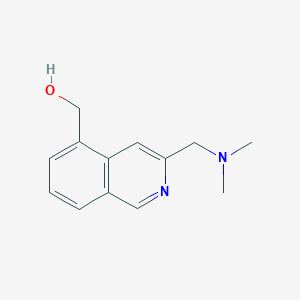
Acetamide, N-(2,3-dihydro-2-oxo-3,3-diphenyl-1H-indol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide is a synthetic organic compound belonging to the indolinone family This compound is characterized by its indolinone core structure, which is a fused bicyclic system consisting of a benzene ring and a pyrrole ring The presence of the oxo group at the 2-position and the diphenyl substitution at the 3-position further defines its chemical identity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The initial step involves the synthesis of the indolinone core. This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole structure.
Introduction of the Oxo Group: The oxo group at the 2-position can be introduced via oxidation reactions. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Diphenyl Substitution: The diphenyl groups at the 3-position can be introduced through Friedel-Crafts acylation reactions using benzoyl chloride and aluminum chloride as the catalyst.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate compound with acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide has found applications in several scientific research areas:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its indolinone core is a common motif in kinase inhibitors, which are important in cancer therapy.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Industry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. The indolinone core can mimic the natural substrate of these enzymes, leading to competitive inhibition. The diphenyl groups and the acetamide moiety contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Oxo-3-phenylindolin-1-yl)acetamide: Lacks one phenyl group compared to N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide.
N-(2-Oxo-3,3-diphenylindolin-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-Oxo-3,3-diphenylindolin-1-yl)butyramide: Contains a butyramide group instead of an acetamide group.
Uniqueness
N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. The presence of two phenyl groups at the 3-position enhances its hydrophobic interactions, making it a potent inhibitor in enzyme assays. Additionally, the acetamide group provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Número CAS |
61458-12-6 |
|---|---|
Fórmula molecular |
C22H18N2O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N-(2-oxo-3,3-diphenylindol-1-yl)acetamide |
InChI |
InChI=1S/C22H18N2O2/c1-16(25)23-24-20-15-9-8-14-19(20)22(21(24)26,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3,(H,23,25) |
Clave InChI |
SSRRBDGPOFQXOR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


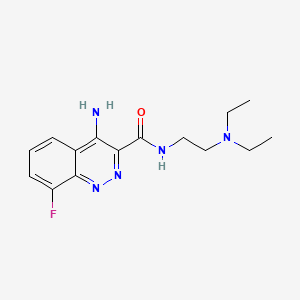
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)
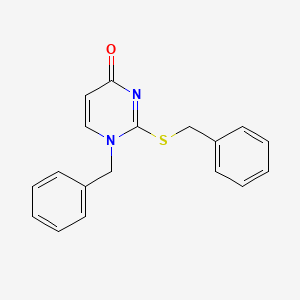
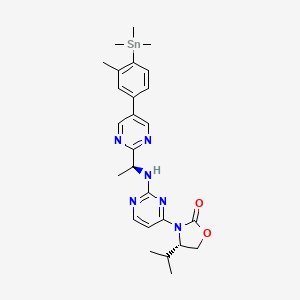
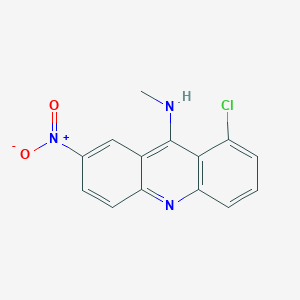
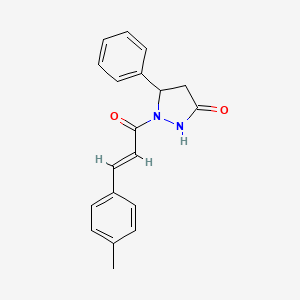
![(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12923515.png)
![3,6-Bis(diethylamino)-9-(2-((2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethoxy)carbonyl)phenyl)xanthylium chloride](/img/structure/B12923523.png)
![4-Amino-6-(1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12923527.png)
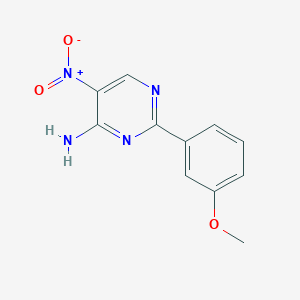
![8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923534.png)
![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one](/img/structure/B12923535.png)
